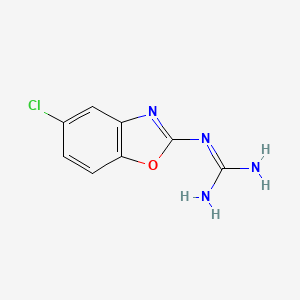![molecular formula C25H30N4O3 B5069777 N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069777.png)
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, also known as MPP or MPPF, is a selective antagonist for the serotonin 1A receptor. It has been extensively studied for its potential use in various scientific research applications.
作用机制
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide works by selectively binding to the serotonin 1A receptor and blocking the binding of serotonin. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By blocking the receptor, this compound can help researchers better understand the role of the serotonin 1A receptor in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase social interaction. It has also been shown to have antidepressant-like effects. These effects are thought to be due to the selective antagonism of the serotonin 1A receptor.
实验室实验的优点和局限性
One of the main advantages of using N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide in lab experiments is its selectivity for the serotonin 1A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its potential for off-target effects. It is important for researchers to carefully control for these effects when using this compound in lab experiments.
未来方向
There are many potential future directions for the use of N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide in scientific research. One area of interest is in the study of the role of the serotonin 1A receptor in various neurological disorders, such as depression and anxiety. This compound could also be used to study the effects of other drugs that target the serotonin 1A receptor. Additionally, this compound could be used in the development of new drugs that target this receptor for the treatment of various disorders.
合成方法
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide can be synthesized using a multi-step process. The first step involves the synthesis of 2-methoxybenzylamine, which is then reacted with 1-(4-chlorobutyl)-4-piperidone to form the intermediate compound 1-(2-methoxybenzyl)-4-(4-chlorobutyl)piperidine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product this compound.
科学研究应用
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been extensively studied for its potential use in various scientific research applications. One of the main applications of this compound is in the study of the serotonin 1A receptor. This compound is a selective antagonist for this receptor, which means that it can bind to the receptor and prevent serotonin from binding to it. This can help researchers better understand the role of the serotonin 1A receptor in various physiological processes.
属性
IUPAC Name |
N-[2-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-31-23-10-6-5-7-20(23)19-28-16-12-21(13-17-28)29-24(11-15-26-29)27-25(30)14-18-32-22-8-3-2-4-9-22/h2-11,15,21H,12-14,16-19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOBXPXOVUKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5069695.png)
![4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5069701.png)
![2,3,4-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5069709.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5069716.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3,6-trifluorobenzamide](/img/structure/B5069731.png)
![methyl 2-(5-{[1-(2,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5069735.png)


![2-(4-fluorophenyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5069748.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5069761.png)
![11-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5069769.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5069785.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5069818.png)
